Benzo[b]thiophene-4,7-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents, catalysts, and purification methods are crucial factors in industrial production to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Benzo[b]thiophene-4,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4,7-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or enzymes, leading to cell death .
Comparison with Similar Compounds
Benzo[b]thiophene-4,7-dione can be compared with other similar compounds such as:
Benzo[c]thiophene: Another isomer with a different ring fusion pattern, leading to distinct chemical properties and reactivity.
Thiophene-2,5-dione: A simpler thiophene derivative with different electronic properties and applications.
Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: A more complex derivative with additional sulfur atoms, offering unique electronic and electrochemical properties.
Properties
CAS No. |
73630-87-2 |
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Molecular Formula |
C8H4O2S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-benzothiophene-4,7-dione |
InChI |
InChI=1S/C8H4O2S/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
InChI Key |
NKUJIXWGYKYYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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